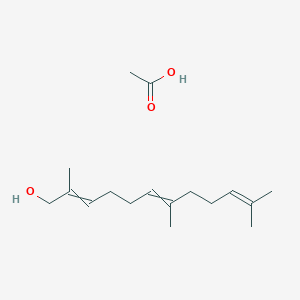![molecular formula C11H15ClOS B14300437 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene CAS No. 120814-15-5](/img/structure/B14300437.png)
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 2-chloro-2-methoxypropylsulfanyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Formation of the 2-chloro-2-methoxypropyl group: This can be achieved by reacting 2-methylpropan-2-ol with thionyl chloride to form 2-chloro-2-methylpropane, followed by methoxylation using methanol in the presence of a strong acid catalyst.
Attachment to the benzene ring: The 2-chloro-2-methoxypropyl group is then attached to the benzene ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The 2-chloro-2-methoxypropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or oleum.
Major Products
Halogenated Derivatives: Formed by halogenation reactions.
Nitro Derivatives: Formed by nitration reactions.
Sulfonated Derivatives: Formed by sulfonation reactions.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
120814-15-5 |
|---|---|
Molekularformel |
C11H15ClOS |
Molekulargewicht |
230.75 g/mol |
IUPAC-Name |
1-(2-chloro-2-methoxypropyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-9-4-6-10(7-5-9)14-8-11(2,12)13-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
FANVVUBGSCQDMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(C)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
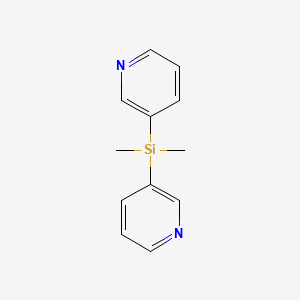
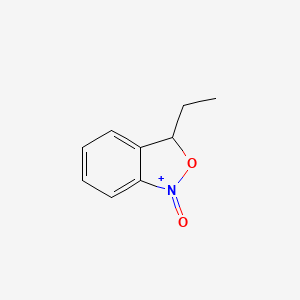

![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
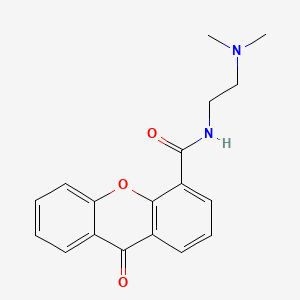
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
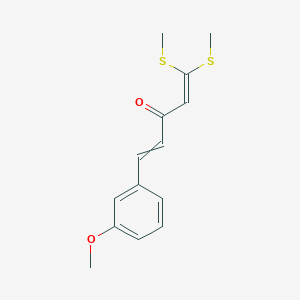
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)
